molecular formula C13H12N2O B12435097 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 1248656-39-4

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B12435097
CAS No.: 1248656-39-4
M. Wt: 212.25 g/mol
InChI Key: OVBICHJGQTZFGF-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C13H12N2O It features a benzaldehyde moiety substituted with a 3-cyclopropyl-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-cyclopropyl-1H-pyrazole with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-(3-Cyclopropyl-1H-pyrazol-1-yl)benzaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a benzaldehyde moiety. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Pyrazole derivatives often act as kinase inhibitors, modulating pathways involved in cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a critical role in inflammatory responses and apoptosis .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures to this compound can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 15.62 µg/mL to 62.5 µg/mL, indicating potent activity against pathogenic microorganisms .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines. For example, one study reported an IC50 value of 138 nM against specific cancer cell lines, suggesting that this compound could effectively inhibit tumor growth . Furthermore, the presence of the cyclopropyl group may enhance selectivity toward cancer cells while reducing toxicity to normal cells.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The mechanism may involve the modulation of signaling pathways associated with inflammation.

Study 1: Kinase Inhibition

A study focused on the development of pyrazole-based kinase inhibitors found that compounds similar to this compound exhibited selective inhibition against various kinases, including those involved in cancer progression. The study highlighted the importance of structural modifications in enhancing potency and selectivity .

Study 2: Antimicrobial Evaluation

In another investigation, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against several bacterial and fungal strains. The results indicated that certain derivatives had MIC values comparable to standard antibiotics, showcasing their potential as alternative therapeutic agents .

Data Summary

Activity IC50/MIC Values Target
AntimicrobialMIC: 15.62 - 62.5 µg/mLE. coli, S. aureus
AnticancerIC50: ~138 nMVarious cancer cell lines
Anti-inflammatoryNot quantifiedPro-inflammatory cytokines

Properties

IUPAC Name

4-(3-cyclopropylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-9-10-1-5-12(6-2-10)15-8-7-13(14-15)11-3-4-11/h1-2,5-9,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBICHJGQTZFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248656-39-4
Record name 4-(3-cyclopropyl-1H-pyrazol-1-yl)benzaldehyde
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